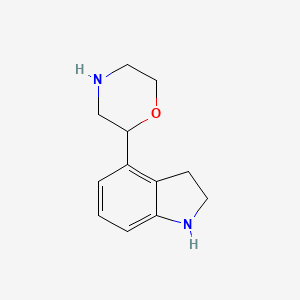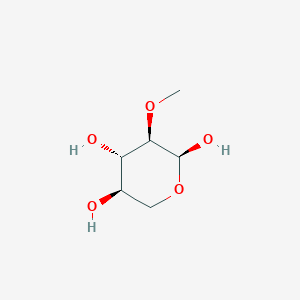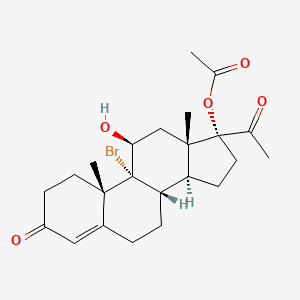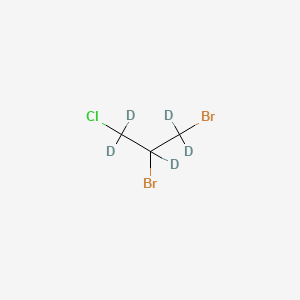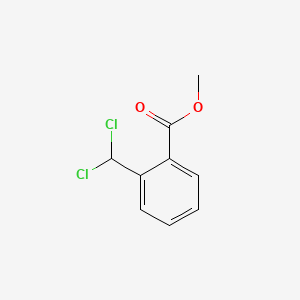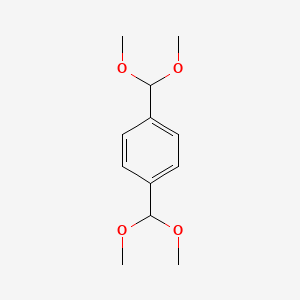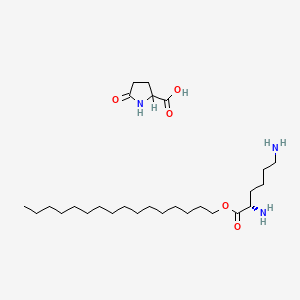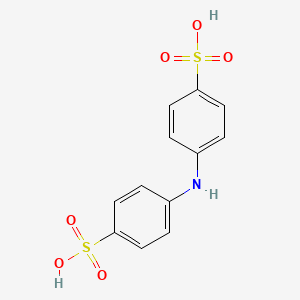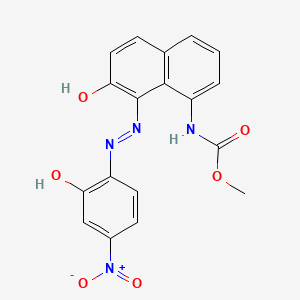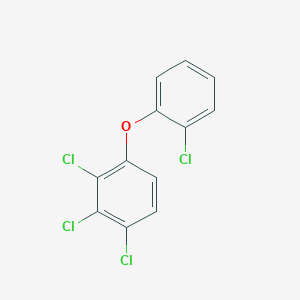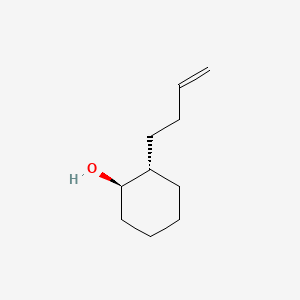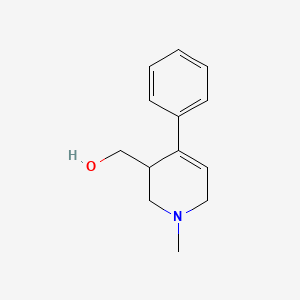
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is an organic compound that belongs to the class of tetrahydropyridines. It is of significant interest due to its role as a precursor to neurotoxic compounds used in scientific research, particularly in the study of neurodegenerative diseases such as Parkinson’s disease .
Méthodes De Préparation
The synthesis of 1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol typically involves the reduction of 1-methyl-4-phenylpyridinium salts. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methyl-4-phenylpyridinium, a neurotoxic compound.
Reduction: Further reduction can lead to the formation of more stable derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is extensively used in scientific research, particularly in the field of neurobiology. It serves as a precursor to neurotoxic compounds that are used to create animal models of Parkinson’s disease. These models help researchers study the pathophysiology of the disease and test potential therapeutic agents . Additionally, it is used in the study of mitochondrial dysfunction and oxidative stress, which are key factors in various neurodegenerative diseases .
Mécanisme D'action
The compound exerts its effects primarily through its conversion to neurotoxic metabolites. Once inside the brain, it is metabolized by the enzyme monoamine oxidase B to form 1-methyl-4-phenylpyridinium. This metabolite interferes with mitochondrial function by inhibiting complex I of the electron transport chain, leading to the production of reactive oxygen species and subsequent neuronal damage . This mechanism is particularly relevant in the study of Parkinson’s disease, where dopaminergic neurons are selectively targeted .
Comparaison Avec Des Composés Similaires
1,2,3,6-Tetrahydro-1-methyl-4-phenylpyridine-3-methanol is unique due to its specific neurotoxic properties and its role in neurodegenerative disease research. Similar compounds include:
1-Methyl-4-phenylpyridinium: The neurotoxic metabolite formed from this compound.
6-Hydroxydopamine: Another neurotoxin used in Parkinson’s disease research.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications in research .
Propriétés
Numéro CAS |
86219-77-4 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
(1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-yl)methanol |
InChI |
InChI=1S/C13H17NO/c1-14-8-7-13(12(9-14)10-15)11-5-3-2-4-6-11/h2-7,12,15H,8-10H2,1H3 |
Clé InChI |
XEKJYZSYCTXLJX-UHFFFAOYSA-N |
SMILES canonique |
CN1CC=C(C(C1)CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



